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molecular formula C7H8O3 B1630389 Ethyl 2-furoate CAS No. 614-99-3

Ethyl 2-furoate

Cat. No. B1630389
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Patent
US08889718B2

Procedure details

In a manner similar to that in Reference Example 13, by using 4-methylpyridine in place of 3,4-dimethylpyridine and using ethyl 3-(4-pyridyl)furan-2-carboxylate (133 mg, 0.612 mmol) obtained in Step 1, in place of ethyl furan-2-carboxylate, the entitled Compound ad (35.3 mg, 18%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CN=CC=1.N1C=CC([C:14]2[CH:18]=[CH:17][O:16][C:15]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])=CC=1>>[O:16]1[CH:17]=[CH:18][CH:14]=[C:15]1[C:19]([O:21][CH2:22][CH3:23])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1
Step Two
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=C(OC=C1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889718B2

Procedure details

In a manner similar to that in Reference Example 13, by using 4-methylpyridine in place of 3,4-dimethylpyridine and using ethyl 3-(4-pyridyl)furan-2-carboxylate (133 mg, 0.612 mmol) obtained in Step 1, in place of ethyl furan-2-carboxylate, the entitled Compound ad (35.3 mg, 18%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CN=CC=1.N1C=CC([C:14]2[CH:18]=[CH:17][O:16][C:15]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])=CC=1>>[O:16]1[CH:17]=[CH:18][CH:14]=[C:15]1[C:19]([O:21][CH2:22][CH3:23])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1
Step Two
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=C(OC=C1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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